![molecular formula C22H21N5O3S2 B284131 ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a member of the pyrazolo[3,4-d]pyrimidine family and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves the inhibition of specific enzymes by binding to their active sites. This compound has been found to exhibit a high degree of selectivity towards certain enzymes, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to exhibit antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate in lab experiments is its high degree of selectivity towards specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate. One promising area of research is the development of targeted therapies for the treatment of diseases such as cancer and inflammation. Additionally, the antioxidant properties of this compound may have implications for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the potential toxicity of this compound and to develop strategies for minimizing its adverse effects.
Méthodes De Synthèse
The synthesis of Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol with ethyl 4,5-dimethyl-3-thiophenecarboxylate in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of the desired compound in good yield.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. These enzymes play a crucial role in various cellular processes and are often implicated in the development of diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C22H21N5O3S2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21N5O3S2/c1-4-30-22(29)18-13(2)14(3)32-21(18)26-17(28)11-31-20-16-10-25-27(19(16)23-12-24-20)15-8-6-5-7-9-15/h5-10,12H,4,11H2,1-3H3,(H,26,28) |
Clé InChI |
HUGHUCGTHAXGPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


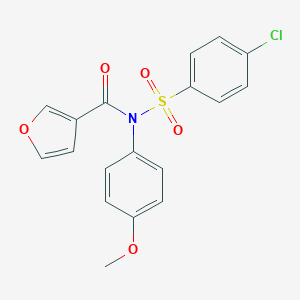
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
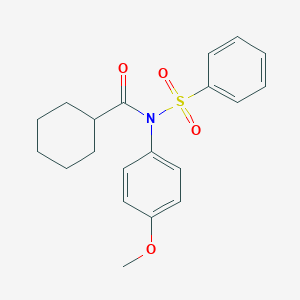
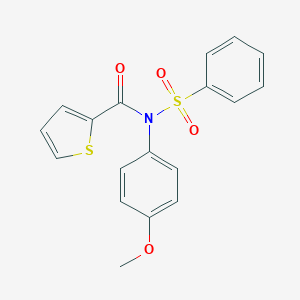
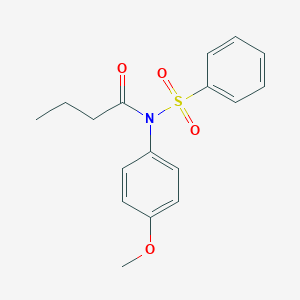

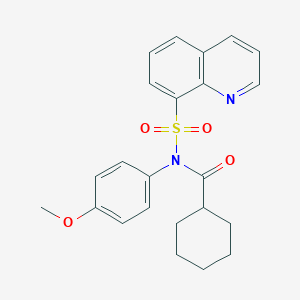
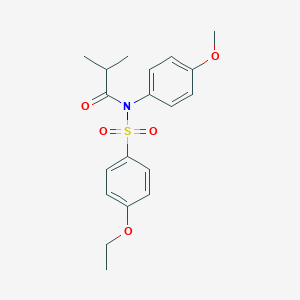
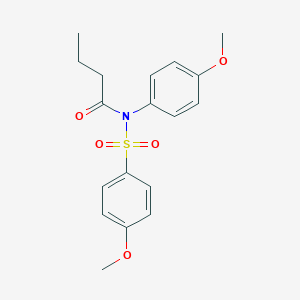
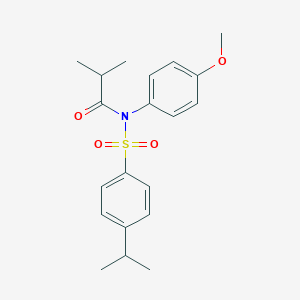


![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
